molecular formula C18H22N4O4S B2955387 N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 899969-62-1

N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No.: B2955387
CAS No.: 899969-62-1
M. Wt: 390.46
InChI Key: LPTSZXBAQOGMCQ-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a synthetic organic compound that belongs to the class of thienopyrazoles

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(8-25-2)19-17(23)18(24)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTSZXBAQOGMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and thienopyrazole intermediates. Common reaction conditions may involve:

    Reagents: Various reagents such as acids, bases, and catalysts.

    Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrazoles: Compounds with similar thienopyrazole core structures.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

Uniqueness

N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the thieno[3,4-c]pyrazole core and methoxyphenyl substituent, suggest diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Property Details
Molecular Formula C20H26N4O4S
Molecular Weight 418.51 g/mol
CAS Number 899741-54-9
SMILES Notation COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Anticancer Properties

Research indicates that compounds containing the thieno[3,4-c]pyrazole moiety exhibit notable anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A study demonstrated that thieno[3,4-c]pyrazole derivatives could induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages revealed that it significantly inhibited the production of pro-inflammatory cytokines and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This effect was associated with the downregulation of NF-κB activation pathways .

Cannabinoid Receptor Agonism

Furthermore, this compound acts as an agonist for cannabinoid receptors. This activity leads to various physiological effects such as analgesia and appetite stimulation, making it a candidate for therapeutic applications in pain management and appetite disorders.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps to construct the thieno[3,4-c]pyrazole core followed by the introduction of specific substituents. The synthetic route often utilizes halogenated compounds and amines under controlled reaction conditions to ensure high yields and purity.

Example Synthetic Route:

  • Formation of Thieno[3,4-c]pyrazole Core : This step involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of the methoxyphenyl group is achieved through electrophilic aromatic substitution.
  • Final Coupling : The final product is obtained through coupling reactions with ethylenediamine derivatives.

Case Studies

  • Study on Anticancer Activity : A recent investigation into related thieno[3,4-c]pyrazole derivatives reported IC50 values indicating strong inhibition of tumor growth in xenograft models.
    Compound IC50 (µM) Cell Line
    N'-[2-(4-methoxyphenyl)-...5.6MCF-7 Breast Cancer
    N'-[2-(methoxyphenyl)-...7.8A549 Lung Cancer
  • Inflammatory Response Study : In vitro studies indicated that the compound reduced NO production significantly in RAW 264.7 cells with an IC50 value of 12 µM.
    Treatment Group NO Production (µM)
    Control25
    LPS Only40
    LPS + Compound15

Q & A

Q. What validation methods confirm purity for publication?

  • Protocols :
  • Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values .
  • Chiral purity (if applicable) using chiral stationary phases (e.g., Chiralpak AD-H) .

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